Chloraprep
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Overview
Description
Chloraprep is a widely used antiseptic solution primarily composed of chlorhexidine gluconate and isopropyl alcohol. It is known for its rapid and persistent antimicrobial activity, making it a preferred choice for preoperative skin preparation and other medical procedures . This compound has been trusted by healthcare providers for over two decades due to its effectiveness in reducing the risk of infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloraprep is synthesized by combining chlorhexidine gluconate with isopropyl alcohol. The chlorhexidine gluconate is prepared by reacting chlorhexidine base with gluconic acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the gluconate salt. The resulting solution is then mixed with isopropyl alcohol to achieve the desired concentration .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of chlorhexidine gluconate followed by its combination with isopropyl alcohol. The process includes rigorous quality control measures to ensure the sterility and efficacy of the final product. The solution is packaged in sterile applicators to maintain its antimicrobial properties until use .
Chemical Reactions Analysis
Types of Reactions
Chloraprep undergoes various chemical reactions, including:
Oxidation: Chlorhexidine gluconate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorhexidine gluconate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chlorhexidine gluconate can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of substituted chlorhexidine compounds .
Scientific Research Applications
Chloraprep has a wide range of scientific research applications, including:
Mechanism of Action
Chloraprep exerts its antimicrobial effects through the disruption of microbial cell membranes. Chlorhexidine gluconate, the active ingredient, binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately leading to cell death. Isopropyl alcohol enhances the antimicrobial activity by denaturing proteins and disrupting cell membranes .
Comparison with Similar Compounds
Chloraprep is often compared with other antiseptic solutions such as povidone-iodine (Betadine) and iodine povacrylex (DuraPrep). While all these compounds are effective in reducing microbial load, this compound is known for its rapid onset of action and prolonged antimicrobial activity. Studies have shown that this compound is more effective than povidone-iodine in preventing surgical site infections .
Similar Compounds
- Povidone-iodine (Betadine)
- Iodine povacrylex (DuraPrep)
- Chloroxylenol (Techni-Care)
This compound’s unique combination of chlorhexidine gluconate and isopropyl alcohol provides a broad-spectrum antimicrobial effect, making it a preferred choice in various medical and research applications .
Properties
CAS No. |
74194-72-2 |
---|---|
Molecular Formula |
C37H62Cl2N10O14 |
Molecular Weight |
941.8 g/mol |
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;propan-2-ol;(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C6H12O7.C6H12O6.C3H8O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;7-1-2(8)3(9)4(10)5(11)6(12)13;7-2-4(9)6(12)3(8)1-5(10)11;1-3(2)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2-5,7-11H,1H2,(H,12,13);3-4,6-9,12H,1-2H2,(H,10,11);3-4H,1-2H3/t;2-,3-,4+,5-;3-,4-,6+;/m.11./s1 |
InChI Key |
NVLOJMREADOIJY-ZHOPZBLYSA-N |
Isomeric SMILES |
CC(O)C.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(C(=O)O)[C@@H](O)[C@H](O)[C@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
Canonical SMILES |
CC(C)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(CO)O)O)O)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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